molecular formula C15H22N2O2 B1672604 Ethyl 3-amino-4-(cyclohexylamino)benzoate CAS No. 347174-05-4

Ethyl 3-amino-4-(cyclohexylamino)benzoate

Cat. No.: B1672604
CAS No.: 347174-05-4
M. Wt: 262.35 g/mol
InChI Key: UJHBVMHOBZBWMX-UHFFFAOYSA-N
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Description

Ferrostatin 1 is a synthetic compound known for its potent ability to inhibit ferroptosis, a type of programmed cell death characterized by iron-dependent lipid peroxidation. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and ischemia-reperfusion injury .

Scientific Research Applications

Ferrostatin 1 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the mechanisms of ferroptosis and develop new inhibitors.

    Biology: Employed in cellular and molecular biology to investigate the role of ferroptosis in cell death and survival.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as neurodegenerative disorders, cancer, and ischemia-reperfusion injury.

    Industry: Potential applications in developing new drugs and therapeutic agents .

Mechanism of Action

Target of Action

Ferrostatin-1 primarily targets the process of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation . It specifically inhibits the action of erastin-induced ferroptosis .

Mode of Action

Ferrostatin-1 acts as an antioxidant and inhibits ferroptosis by preventing lipid peroxidation of cellular membranes . It effectively inhibits the accumulation of phospholipid peroxides, which are characteristic of ferroptosis .

Biochemical Pathways

Ferrostatin-1 affects the biochemical pathways involved in ferroptosis, including both GPX4-dependent and -independent antioxidant mechanisms . It disrupts the redox balance, causing cell death by damaging the plasma membrane .

Pharmacokinetics

It is known that ferrostatin-1 is a synthetic radical-trapping antioxidant (rta) and its use to block ferroptosis remains superior . It is also known that Ferrostatin-1 suffers from low water solubility and poor biodistribution profile .

Result of Action

Ferrostatin-1 effectively inhibits ferroptosis in various cell types and prevents cell death . For instance, it has been shown to alleviate lipopolysaccharide-induced acute lung injury via inhibiting ferroptosis . It also prevents glutamate-induced cell death in rat hippocampal brain slices .

Action Environment

The action of Ferrostatin-1 can be influenced by environmental factors. For example, it has been shown that Ferrostatin-1 can alleviate the damage of C2C12 myoblast and mouse pelvic floor muscle induced by mechanical trauma . Furthermore, it has been suggested that decreasing the iron content of the liver may be a potential therapeutic strategy for acute liver injury .

Safety and Hazards

EACBA should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place .

Biochemical Analysis

Biochemical Properties

Ferrostatin-1 plays a significant role in biochemical reactions, particularly in the context of ferroptosis. It interacts with several enzymes and proteins, including glutathione peroxidase 4 (GPX4) and 15-lipoxygenase 1(15LOX-1) . Ferrostatin-1 acts as a radical-trapping antioxidant (RTA), blocking the phospholipid peroxidation of cellular membranes, a critical step in the process of ferroptosis .

Cellular Effects

Ferrostatin-1 has profound effects on various types of cells and cellular processes. It effectively inhibits ferroptosis in cancer cells and prevents glutamate-induced cell death in rat hippocampal brain slices . In addition, it has been shown to alleviate damage in C2C12 myoblasts and mouse pelvic floor muscle induced by mechanical trauma .

Molecular Mechanism

The mechanism of action of Ferrostatin-1 is primarily through its inhibition of lipid peroxidation, a key event in the process of ferroptosis . It exerts its effects at the molecular level by trapping radical intermediates in lipid peroxidation, thereby preventing the accumulation of lethal lipid peroxides .

Temporal Effects in Laboratory Settings

The effects of Ferrostatin-1 have been observed to change over time in laboratory settings. It has been shown to restore mitochondrial cristae structure and combat downregulation of electron transport chain proteins over time .

Dosage Effects in Animal Models

In animal models, the effects of Ferrostatin-1 vary with different dosages. For instance, Ferrostatin-1 was administered intraperitoneally at a dosage of 2.5 μM/kg/day starting 3 days before treatment in a model of acute lung injury, showing significant therapeutic action .

Metabolic Pathways

Ferrostatin-1 is involved in several metabolic pathways, particularly those related to iron regulation and lipid peroxidation . It interacts with enzymes such as GPX4 and 15LOX-1, which play crucial roles in these pathways .

Transport and Distribution

While specific transporters or binding proteins for Ferrostatin-1 have not been identified, it is known to be soluble in DMSO and ethanol, suggesting potential routes for its transport and distribution within cells and tissues .

Subcellular Localization

It has been suggested that Ferrostatin-1 may preferentially localize to specific membrane environments, given its role in inhibiting lipid peroxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrostatin 1 is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for Ferrostatin 1 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The scalability of the process depends on optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Ferrostatin 1 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Ferrostatin 1, which are studied for their enhanced or modified biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ferrostatin 1

Ferrostatin 1 is unique due to its high potency and selectivity in inhibiting ferroptosis. Unlike other antioxidants, it specifically targets the lipid peroxidation pathway, making it a valuable tool in studying and potentially treating diseases associated with ferroptosis .

Properties

IUPAC Name

ethyl 3-amino-4-(cyclohexylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHBVMHOBZBWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347174-05-4
Record name Ethyl 3-amino-4-(cyclohexylamino)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5.84 g (20 mmol) of Compound 10 in 50 mL ethyl acetate and 30 mL methanol, 100 mg of 10% Pd/C was added, and the mixture was hydrogenated at 30 psi for 6 h. The catalyst was removed by filtration through a pad of Celite, the solvent was evaporated to dryness resulting in a dark purple solid which was recrystallized from ether-hexane. The mother liquid was evaporated, and the resulting solid was suspended in hexane and filtered to give additional yield of Compound 11
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 250 mL round bottom flask ethyl 4-(cyclohexylamino)-3-nitrobenzoate (3.01 g, 0.0103 mol) was dissolved in ethanol (40 mL) and 1 gram of 5% palladium on carbon (54.62% water) was added. Cyclohexene (7 mL, 0.07 mol) was then added and the reaction heated at 83° C. for 3 hours. The reaction mixture was filtered through celite and the filter cake washed with ethanol. The combined filtrates were concentrated to give 2.3 g title compound as a brownish tan solid.
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-4-(cyclohexylamino)benzoate
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Ethyl 3-amino-4-(cyclohexylamino)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.